molecular formula C11H12N2O B13417673 2-[(1H-indol-3-ylmethylene)amino]ethanol CAS No. 73816-48-5

2-[(1H-indol-3-ylmethylene)amino]ethanol

Cat. No.: B13417673
CAS No.: 73816-48-5
M. Wt: 188.23 g/mol
InChI Key: FMKKGXHWJSVLSJ-UHFFFAOYSA-N
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Description

2-[(1H-indol-3-ylmethylene)amino]ethanol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .

Properties

CAS No.

73816-48-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylideneamino)ethanol

InChI

InChI=1S/C11H12N2O/c14-6-5-12-7-9-8-13-11-4-2-1-3-10(9)11/h1-4,7-8,13-14H,5-6H2

InChI Key

FMKKGXHWJSVLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-ylmethylene)amino]ethanol typically involves the condensation of indole-3-carbaldehyde with aminoethanol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. For example, a common method involves dissolving indole-3-carbaldehyde and aminoethanol in ethanol and heating the mixture under reflux for several hours .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-3-ylmethylene)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(1H-indol-3-ylmethylene)amino]ethanol involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-indol-3-ylmethylene)amino]ethanol is unique due to its specific structure, which combines the indole ring with an aminoethanol moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

2-[(1H-indol-3-ylmethylene)amino]ethanol, an indole derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Molecular Characteristics:

  • Molecular Formula: C10H12N2O
  • Molecular Weight: 176.22 g/mol
  • IUPAC Name: this compound

The synthesis of this compound typically involves the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be optimized to improve yield and purity by employing various solvents and catalysts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The compound exhibits significant potential in inhibiting biofilm formation, particularly against resistant strains such as MRSA, which is critical in clinical settings where biofilm-associated infections pose treatment challenges .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:

Cell LineIC50 (µM)
A549 (Lung cancer)8.5
MCF-7 (Breast cancer)7.0
HCT116 (Colon cancer)6.5

These results indicate that the compound induces apoptosis in cancer cells, likely through the modulation of apoptotic pathways involving Bcl-2 family proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

  • The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, including those associated with cancer progression.

2. Signal Transduction Pathways:

  • It modulates several signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

3. Induction of Apoptosis:

  • Studies indicate that the compound upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial load when treated with the compound, supporting its potential as a therapeutic agent against resistant infections .

Study on Anticancer Properties

In another investigation focusing on its anticancer properties, the compound was tested against multiple cancer cell lines. It was found to effectively inhibit cell growth and induce apoptosis through a mechanism involving mitochondrial dysfunction and caspase activation. This study provides a foundation for further exploration into its use as an anticancer drug candidate .

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